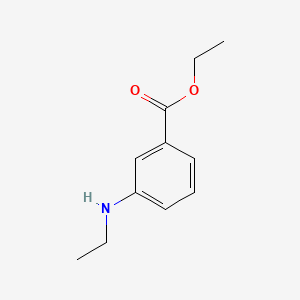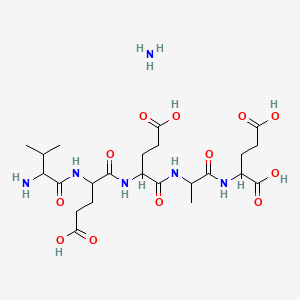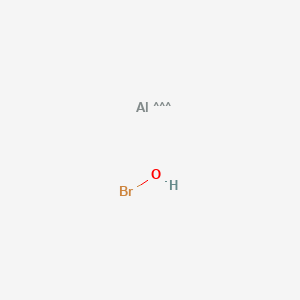
Ethyl 3-(ethylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(ethylamino)benzoate is a chemical compound with the molecular formula C11H15NO2 . It is used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps, including alkylation and esterification . The process is designed to yield high total yields, under mild conditions, and is simple to operate .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C11H15NO2/c1-3-12-10-7-5-6-9 (8-10)11 (13)14-4-2/h5-8,12H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its boiling point is predicted to be approximately 313.5° C at 760 mmHg, and it has a predicted density of 1.1 g/cm3 . The refractive index is predicted to be n 20D 1.55 .科学的研究の応用
Synthesis Technology : Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, a compound related to Ethyl 3-(ethylamino)benzoate, has been synthesized using a hydrazine hydrate reduction method. This method is noted for its stability, simplicity, and high yield, making it suitable for industrial production (Fang Qiao-yun, 2012).
Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives have been synthesized and evaluated for anti-PAR4 activity. These compounds are significant in developing novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).
Montmorillonite Clay Catalysis : The catalytic conversion of methyl benzoate and NH3 into benzonitrile and amides using Montmorillonite K10 clay has been explored. This reaction is crucial in understanding the pathways leading to the formation of various products and has implications for the synthesis of aromatic and aliphatic esters (A. Wali et al., 1998).
Physico-chemical Properties : The study of physico-chemical properties of compounds similar to this compound has been conducted. These studies are vital for understanding the relationship between a drug's structure and biological activity, which is fundamental in drug development (M. Stankovicová et al., 2014).
Polymerization : The chain-growth polycondensation of 3-(alkylamino)benzoic acid alkyl esters, which are structurally related to this compound, has been investigated. This research is significant for the development of poly(m-benzamide)s with defined molecular weights and low polydispersities (Tomoyuki Ohishi et al., 2006).
Methotrexate Sensing : The use of polyamide-conductive polymers, derived from compounds related to this compound, for modifying electrodes and detecting methotrexate, an anticancer drug, has been explored. This application is vital in the development of new methods for drug detection (M. Abdel-Rahman et al., 2023).
Safety and Hazards
作用機序
Target of Action
Ethyl 3-(ethylamino)benzoate, also known as benzocaine, is primarily used as a local anesthetic . It acts on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, making it convenient for local surgery and treatment .
Mode of Action
The compound works by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion channel pathway. By blocking this pathway, the compound prevents the propagation of action potentials along the nerves, leading to a loss of sensation in the local area where it is applied .
Result of Action
The primary result of this compound’s action is a loss of local sensation, making it an effective local anesthetic . It achieves this by blocking the conduction of nerve impulses, which prevents the sensation of pain from being transmitted to the brain .
生化学分析
Biochemical Properties
Benzoate compounds, which include Ethyl 3-(ethylamino)benzoate, have been studied for their role in local anesthetics
Cellular Effects
Benzoate compounds have been shown to have anesthetic effects, suggesting that they may influence cell function
Molecular Mechanism
Benzoate compounds have been shown to interact with sodium ion channels on nerve membranes, reducing the passage of sodium ions through the sodium ion channel and thereby blocking the conduction of nerve impulses . This suggests that this compound may have similar interactions with biomolecules and effects on gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a predicted boiling point of 313.5° C at 760 mmHg .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Related compounds have been shown to have dosage-dependent effects. For example, PRL-8-53, a nootropic substituted phenethylamine, has been shown to have an oral LD50 in mice of 860 mg/kg, indicating a high therapeutic index .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Benzoate metabolism has been studied extensively in various organisms. In bacteria, the β-ketoadipate pathway is a well-studied pathway for microbial degradation of aromatic compounds, including benzoate .
Transport and Distribution
It is known that benzoate compounds can be transported along the cytoskeleton to their ultimate destination in the cell .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Related compounds have been shown to localize in specific cellular compartments. For example, mRNA molecules, which are often used in research involving this compound, have been shown to localize in specific subcellular compartments .
特性
IUPAC Name |
ethyl 3-(ethylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12-10-7-5-6-9(8-10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUWJNMEDRWSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)








![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)




